Researchers requiring isomer-pure dimethylcyclohexanol face supply inconsistency and high costs. 2,3-Dimethylcyclohexanol (CAS 1502-24-5) is the most synthetically accessible isomer (93% hydrogenation yield), reducing cost of goods and ensuring reliable throughput. • ≥98% (GC); bp 181°C, density 0.93 g/mL, nD20 1.465 for unambiguous QC • Intermediate steric hindrance-ideal probe for H-bonding studies in nonpolar media • Ambient shipping; bulk quantities available
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
CAS No.1502-24-5
Cat. No.B075514
⚠ Attention: For research use only. Not for human or veterinary use.
2,3-Dimethylcyclohexanol (CAS 1502-24-5) is an alicyclic secondary alcohol with the molecular formula C₈H₁₆O, existing as a mixture of stereoisomers [1]. It is characterized by a cyclohexane ring substituted with two methyl groups at the 2- and 3-positions and a hydroxyl group [2]. This compound is commercially available with purities typically ≥98% and is employed as a synthetic intermediate, chiral building block, and physicochemical probe .
Synthetic intermediate: Efficient hydrogenation route from 2,3-xylenol supports gram-scale synthesis.
Chiral building block: Stereoisomer mixture enables stereochemical control studies and enantiomer resolution.
Physicochemical probe: Intermediate steric hindrance supports alcohol self-association research in nonpolar solvents.
[1] NIST Chemistry WebBook. Cyclohexanol, 2,3-dimethyl-. NIST Standard Reference Database Number 69. 2023. View Source
[2] TCI Chemicals. 2,3-Dimethylcyclohexanol (mixture of isomers). Product Number D1660. 2025. View Source
Why 2,3-Dimethylcyclohexanol Is Irreplaceable
Despite sharing an identical molecular formula and functional group with other dimethylcyclohexanol isomers, 2,3-dimethylcyclohexanol possesses a unique substitution pattern that governs its physical properties, synthetic accessibility, and molecular recognition behavior. As demonstrated by Trejo et al. [1], the steric environment around the hydroxyl group directly modulates self-association capacity in solution—a property that varies systematically across the dimethylcyclohexanol series. Furthermore, stereochemical configuration within dimethylcyclohexanols is a critical determinant of biological activity at GABA(A) receptors [2]. These positional and stereochemical distinctions render generic substitution scientifically untenable for applications requiring precise physicochemical or pharmacological profiles.
Isomeric mismatch alters solution behavior
2,3-substitution pattern governs self-association capacity in inert solvents; 2,6- or 3,5-isomers exhibit different aggregation profiles, which may shift extraction or chromatography outcomes.
GABA(A) receptor modulation context depends on stereochemistry; generic substitution with a different dimethylcyclohexanol mixture may not reproduce the reported stereochemical response profile.
Boiling point, density, and refractive index differ measurably among isomers; using an alternate isomer without re-validation risks purification failure or identity errors in sensitive syntheses.
[1] Trejo, L. M., Perez-Casas, S., Costas, M., & Patterson, D. Self-association of cyclohexanols in inert solvents. Apparent heat capacities of cyclohexanol and substituted cyclohexanols in n-heptane and n-decane. Journal of the Chemical Society, Faraday Transactions, 1991, 87(11), 1739-1743. View Source
[2] Hall, A. C., Griffith, T. N., Tsikolia, M., et al. Cyclohexanol analogues are positive modulators of GABA(A) receptor currents and act as general anaesthetics in vivo. European Journal of Pharmacology, 2011, 667(1-3), 175-181. View Source
2,3-Dimethylcyclohexanol Isomer Differentiation
Synthesis Yield Advantage Over 3,5-Isomer
Hydrogenation of 2,3-xylenol to 2,3-dimethylcyclohexanol proceeds with an approximate yield of 93% . In contrast, hydrogenation of m-5-xylenol to 3,5-dimethylcyclohexanol yields approximately 87% under comparable conditions [1]. This represents a 6 percentage point advantage in synthetic efficiency for the 2,3-isomer.
Synthesis yieldSource review
~93%
Supports synthetic route selection
6 pp higher vs. 3,5-isomer under comparable hydrogenation; verify conditions for scale-up.
Hydrogenation of corresponding xylenol precursor (2,3-xylenol vs. m-5-xylenol)
Why This Matters
Higher synthetic yield directly translates to lower material cost and reduced waste, making 2,3-dimethylcyclohexanol more economically viable for scale-up and procurement.
2,3-Dimethylcyclohexanol exhibits a boiling point of 181 °C at 760 mmHg [1]. This lies between the lower boiling point of 2,6-dimethylcyclohexanol (174.5 °C) and the higher boiling point of 3,5-dimethylcyclohexanol (185–186 °C) . The 6.5–11 °C differential provides a quantifiable basis for distillation-based purification or isomer identification.
Boiling pointData to verify
181 °C (2,3-isomer) vs. 174.5 °C (2,6) / 185–186 °C (3,5)
Enables isomer separation by distillation
At 760 mmHg; 6.5–11 °C differential supports purification method development.
Physical PropertySeparation ScienceThermodynamics
Evidence Dimension
Boiling Point
Target Compound Data
181 °C at 760 mmHg
Comparator Or Baseline
2,6-Dimethylcyclohexanol: 174.5 °C; 3,5-Dimethylcyclohexanol: 185–186 °C
Quantified Difference
6.5 °C lower than 3,5-isomer; 6.5 °C higher than 2,6-isomer
Conditions
Atmospheric pressure (760 mmHg)
Why This Matters
The distinct boiling point enables unambiguous separation from other dimethylcyclohexanol isomers, ensuring analytical purity and preventing cross-contamination in multi-step syntheses.
Physical PropertySeparation ScienceThermodynamics
[1] TCI Chemicals. 2,3-Dimethylcyclohexanol (mixture of isomers). Properties (reference) Boiling Point: 181 °C. View Source
Density and Refractive Index Identification
2,3-Dimethylcyclohexanol is characterized by a density of 0.934 g/mL at 25 °C and a refractive index (n20/D) of 1.465 [1]. These values differ measurably from 2,6-dimethylcyclohexanol (density 0.94 g/mL, n20/D 1.4585–1.4615) [2] and 3,5-dimethylcyclohexanol (density 0.892 g/mL) . The combination of higher density and higher refractive index provides a dual-parameter identification signature.
Density & RISource review
d = 0.934 g/mL (25 °C); n20/D = 1.465
Supports rapid isomer identification
Measurable differences from 2,6- and 3,5-isomers enable dual-parameter QC checks.
2,6-isomer: density ~0.94 g/mL, n20/D 1.4585–1.4615; 3,5-isomer: density 0.892 g/mL
Quantified Difference
Density: +0.042 g/mL vs. 3,5-isomer; Refractive index: +0.0035–0.0065 vs. 2,6-isomer
Conditions
25 °C, 589 nm (sodium D-line)
Why This Matters
These orthogonal physical constants enable rapid, non-destructive confirmation of isomer identity and purity during incoming material inspection, reducing the risk of costly synthetic errors.
2,3-Dimethylcyclohexanol was among the substituted cyclohexanols studied by Trejo et al. [1] for apparent heat capacities in n-heptane and n-decane at 25 °C. The associational part of the apparent molar heat capacity, Φc(assoc), exhibits a maximum that decreases and shifts to higher alcohol concentration as hydroxyl group hindrance increases. 2,3-Dimethylcyclohexanol occupies an intermediate steric hindrance position between less hindered isomers (e.g., cyclohexanol) and more hindered isomers (e.g., 2,6-dimethylcyclohexanol, 2-tert-butylcyclohexanol), resulting in a distinct self-association profile.
Self-associationClass-level
Intermediate steric hindrance; Φc(assoc) max at intermediate concentration
Context-dependent solvent behavior
Inferred from series trend in n-heptane/n-decane at 25 °C; confirm under target conditions.
Intermediate steric hindrance; Φc(assoc) maximum at intermediate concentration
Comparator Or Baseline
Less hindered: cyclohexanol (higher association); More hindered: 2,6-dimethylcyclohexanol, 2-tert-butylcyclohexanol (lower association)
Quantified Difference
Not explicitly quantified in abstract; inferred from steric trend across the series
Conditions
Dilute n-heptane and n-decane, 25 °C
Why This Matters
The intermediate self-association behavior of 2,3-dimethylcyclohexanol allows researchers to predict its solubility, partitioning, and aggregation behavior in nonpolar environments, which is critical for applications in extraction, chromatography, and formulation.
[1] Trejo, L. M., Perez-Casas, S., Costas, M., & Patterson, D. Self-association of cyclohexanols in inert solvents. Apparent heat capacities of cyclohexanol and substituted cyclohexanols in n-heptane and n-decane. Journal of the Chemical Society, Faraday Transactions, 1991, 87(11), 1739-1743. View Source
2,3-Dimethylcyclohexanol Application Scenarios
Cost-Efficient Scale-Up Synthesis
The 93% hydrogenation yield from 2,3-xylenol positions 2,3-dimethylcyclohexanol as the most synthetically accessible isomer within the dimethylcyclohexanol family . Procurement teams seeking to minimize cost of goods and maximize throughput should prioritize this isomer over 3,5-dimethylcyclohexanol (87% yield) [1] when downstream chemistry tolerates the 2,3-substitution pattern.
Chromatography Method Development
The unique boiling point (181 °C), density (0.934 g/mL), and refractive index (1.465) of 2,3-dimethylcyclohexanol provide a distinct fingerprint for isomer identification [2]. This facilitates the development of robust HPLC, GC, or distillation protocols for separating 2,3-dimethylcyclohexanol from its 2,6- and 3,5-isomers, ensuring high-purity material for sensitive downstream applications .
Probing Hydrogen Bonding in Solution
The intermediate steric hindrance of 2,3-dimethylcyclohexanol renders it a valuable probe molecule for studying alcohol self-association in nonpolar media [3]. Its Φc(assoc) profile, which lies between that of unhindered cyclohexanol and more hindered analogs, makes it an ideal candidate for investigating the effects of moderate steric shielding on hydrogen-bonded network formation in solvents like n-heptane and n-decane.
Application
Selection Property
Validation Focus
Scale-up synthesis route selection
Isomer-specific hydrogenation yield
Verify precursor availability and yield reproducibility
Chromatographic method development
Distinct boiling point, density, refractive index
Method robustness for isomer separation and identity confirmation
Solvent behavior research
Intermediate steric hindrance profile
Self-association behavior in nonpolar media under target conditions
[2] TCI Chemicals. 2,3-Dimethylcyclohexanol (mixture of isomers). Boiling Point: 181 °C. View Source
[3] Trejo, L. M., Perez-Casas, S., Costas, M., & Patterson, D. Self-association of cyclohexanols in inert solvents. Journal of the Chemical Society, Faraday Transactions, 1991, 87(11), 1739-1743. View Source
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